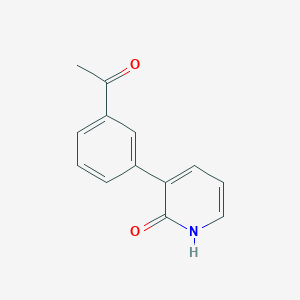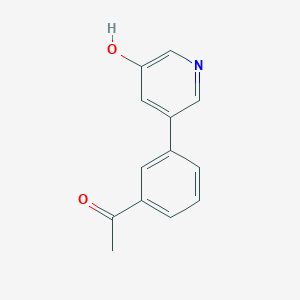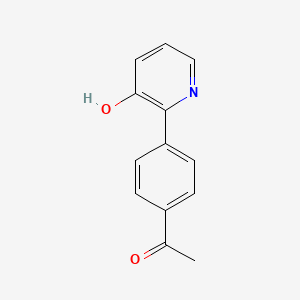
4-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% (4-CFPH-95) is a synthetic compound that has been studied for its potential applications in scientific research. It belongs to the class of pyridines, which are heterocyclic aromatic compounds composed of a six-membered ring of five carbon atoms and one nitrogen atom. 4-CFPH-95 is used as a reagent and catalyst in various reactions, and has been studied for its biochemical and physiological effects.
科学的研究の応用
4-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% has been studied for its potential applications in scientific research. It has been used as a reagent and catalyst in various organic reactions, such as the synthesis of aryl amines, tetrahydropyridines, and pyridines. It has also been studied for its potential to inhibit the growth of certain types of cancer cells. Furthermore, it has been used to study the effects of certain drugs on the body, as well as to study the effects of environmental pollutants on human health.
作用機序
The mechanism of action of 4-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% is not yet fully understood. However, it is believed that it functions as a catalyst in certain reactions and as an inhibitor of certain types of cancer cells. It is also believed to interact with certain drugs and environmental pollutants, resulting in physiological and biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% are not yet fully understood. However, studies have shown that it can interact with certain drugs and environmental pollutants, resulting in changes in the body’s metabolism and physiology. For example, it has been shown to inhibit the growth of certain types of cancer cells, as well as to interact with certain drugs and environmental pollutants to produce changes in the body’s metabolism.
実験室実験の利点と制限
The advantages of using 4-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% in lab experiments include its high purity, low cost, and easy availability. Furthermore, it can be used as a reagent and catalyst in various organic reactions and as an inhibitor of certain types of cancer cells. However, there are some limitations to using 4-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% in lab experiments. For example, its mechanism of action is not yet fully understood, and its effects on the body’s metabolism and physiology are not yet fully understood.
将来の方向性
The potential future directions for the use of 4-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% in scientific research include further study of its mechanism of action, its effects on the body’s metabolism and physiology, and its potential applications in drug development and environmental pollution studies. Furthermore, further research could be done to determine its potential use in the synthesis of new drugs and other compounds. Additionally, further research could be done to determine its potential use in the treatment of certain types of cancer.
合成法
The synthesis of 4-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% is a multi-step process involving a series of reactions. The first step is the reaction of 5-cyano-2-fluorophenol with pyridine in the presence of a base. This yields a mixture of 4-cyano-2-fluorophenyl-2-hydroxypyridine and 4-cyano-2-fluorophenyl-3-hydroxypyridine. The second step is the separation of these two compounds by column chromatography. The third step is the purification of the 4-cyano-2-fluorophenyl-2-hydroxypyridine with recrystallization to obtain 4-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% in 95% purity.
特性
IUPAC Name |
4-fluoro-3-(2-oxo-1H-pyridin-4-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O/c13-11-2-1-8(7-14)5-10(11)9-3-4-15-12(16)6-9/h1-6H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLZMVAFYNKNHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=CC(=O)NC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682747 |
Source


|
| Record name | 4-Fluoro-3-(2-oxo-1,2-dihydropyridin-4-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine | |
CAS RN |
1261981-68-3 |
Source


|
| Record name | 4-Fluoro-3-(2-oxo-1,2-dihydropyridin-4-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














